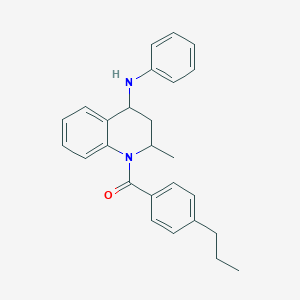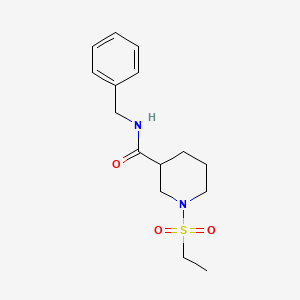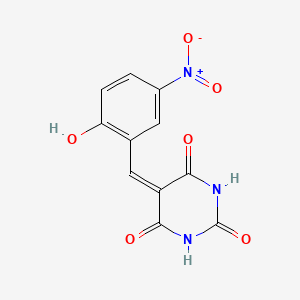
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine acts as a competitive antagonist for the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine signaling, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. This can lead to a decrease in reward-seeking behavior and may have implications for the treatment of addiction. This compound has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for use in lab experiments. It is a selective antagonist for the dopamine D3 receptor, allowing for specific manipulation of this receptor without affecting other dopamine receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. This compound has a relatively low affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experiments. It also has a relatively short half-life, which may require frequent dosing in longer experiments.
未来方向
There are several future directions for research on 2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is its potential for the treatment of addiction and other neurological disorders. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Finally, this compound may have applications in the study of other neurotransmitter systems, such as the serotonin system, which could lead to new insights into the mechanisms underlying various psychiatric disorders.
合成方法
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine can be synthesized through a multi-step process involving the reaction of 4-propylbenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by the reaction of the resulting product with phenylhydrazine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
2-methyl-N-phenyl-1-(4-propylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes this compound a valuable tool for studying the role of the dopamine system in various neurological disorders, such as addiction and schizophrenia.
属性
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-3-9-20-14-16-21(17-15-20)26(29)28-19(2)18-24(23-12-7-8-13-25(23)28)27-22-10-5-4-6-11-22/h4-8,10-17,19,24,27H,3,9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMAILEJNEKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC=C32)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)